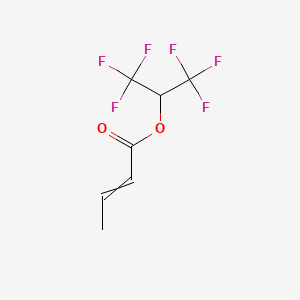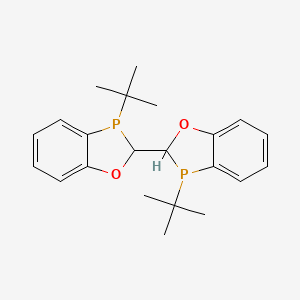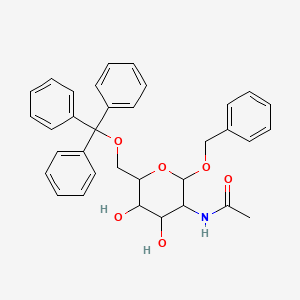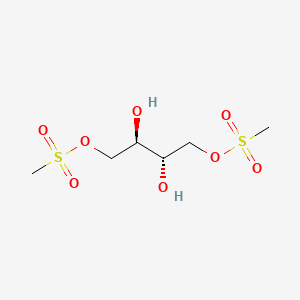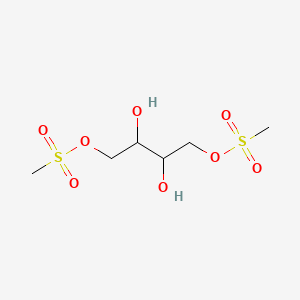
6-Cyano-2-oxoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-2-oxoindole is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals. The presence of a cyano group at the 6-position and an oxo group at the 2-position makes this compound unique and valuable in synthetic organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2-oxoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an anilide with phenyliodine(III) diacetate (PIDA) through hypervalent iodine-mediated C(sp2)–C(sp2) bond formation followed by subsequent deacylation . This metal-free method provides direct access to interesting oxindole intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Cyano-2-oxoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, which can have significant biological and pharmacological activities.
科学的研究の応用
6-Cyano-2-oxoindole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Cyano-2-oxoindole involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to altered cellular functions and therapeutic effects .
類似化合物との比較
Similar Compounds
2-Oxoindole: The parent compound without the cyano group.
6-Bromo-2-oxoindole: A halogenated derivative with different reactivity and biological activity.
2-Hydroxyindole: A hydroxylated derivative with distinct chemical properties.
Uniqueness
6-Cyano-2-oxoindole is unique due to the presence of both the cyano and oxo groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and medicinal applications .
特性
分子式 |
C9H4N2O |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2-oxoindole-6-carbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-4H |
InChIキー |
JOROUSJZHVHYIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=O)N=C2C=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


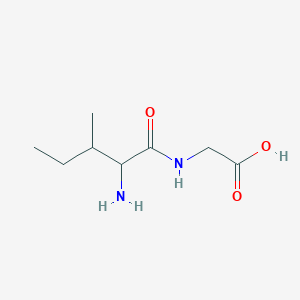
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
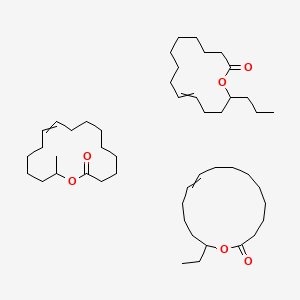
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
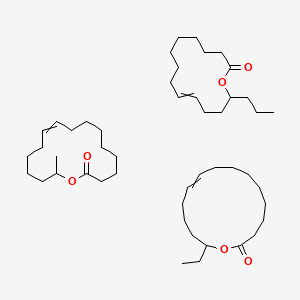
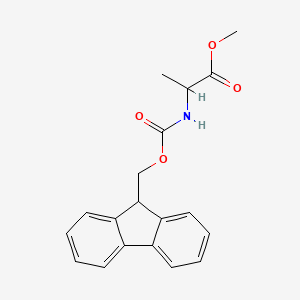
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
